molecular formula C19H22N4O2 B1343932 (2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid CAS No. 1006699-32-6

(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid

Cat. No.: B1343932
CAS No.: 1006699-32-6
M. Wt: 338.4 g/mol
InChI Key: DTBFDAJNODVUMF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of (2E)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid emerged from systematic crystallographic fragment screening campaigns conducted in the early 2010s, specifically targeting protein kinase Pim-1 as a potential therapeutic target for tumor therapy. The compound was identified through soaking experiments designed to explore the unusually hydrophobic pocket at the hinge region of the Pim-1 protein kinase. This discovery represented a significant advancement in fragment-based drug discovery methodologies, demonstrating how crystallographic screening could successfully identify starting points for the development of potent kinase inhibitors.

The research initiative that led to the compound's identification was carried out by teams associated with Bayer Schering Pharma AG Global Drug Discovery in Berlin, Germany, reflecting the pharmaceutical industry's commitment to developing novel therapeutic agents through advanced structural biology approaches. The crystallographic fragment screen revealed that all fragment hits identified through soaking bound specifically to the hydrophobic pocket at the hinge region, with the most potent fragments, including this cinnamic acid derivative, achieving inhibitory concentrations in the range of 130 micromolar.

The historical significance of this compound extends beyond its initial discovery, as it demonstrated the viability of cinnamic acid derivatives as starting points for kinase inhibitor development. The research findings showed that the balance between hydrophobic and polar interactions inherent in the compound's structure made it an excellent candidate for further optimization in drug development programs. This discovery contributed to a broader understanding of how fragment screening could correctly identify binding modes that would be maintained when fragments were grown into larger and higher affinity inhibitors.

Nomenclature and Classification

The systematic nomenclature of this compound reflects its complex structural architecture and stereochemical configuration. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (E)-3-[3-[6-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl]prop-2-enoic acid, emphasizing the trans configuration of the double bond in the propenoic acid moiety. Alternative nomenclature systems, including those employed by chemical database providers, recognize the compound under various systematic names that highlight different aspects of its molecular structure.

The compound belongs to the broader classification of cinnamic acid derivatives, specifically representing a substituted trans-cinnamic acid where the phenyl ring bears a pyrazine substituent. Within the context of medicinal chemistry classification, it is categorized as a heterocyclic compound containing both pyrazine and diazepane ring systems. The pyrazine moiety classifies it within the diazine family of compounds, while the diazepane component places it among seven-membered saturated heterocycles containing two nitrogen atoms.

From a pharmaceutical chemistry perspective, the compound is classified as a kinase inhibitor intermediate, specifically developed for protein kinase Pim-1 inhibition studies. This classification reflects its functional role in biochemical research rather than its structural characteristics alone. The presence of the cinnamic acid backbone also places it within the phenylpropanoid derivative category, linking it to naturally occurring compounds found in various plant species while distinguishing it through synthetic modifications.

The stereochemical designation (2E) indicates the trans configuration across the carbon-carbon double bond in the propenoic acid chain, which is crucial for the compound's biological activity and binding characteristics. This geometric isomerism significantly influences the compound's three-dimensional structure and its ability to interact with target proteins.

Properties

IUPAC Name

(E)-3-[3-[6-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-22-8-3-9-23(11-10-22)18-14-20-13-17(21-18)16-5-2-4-15(12-16)6-7-19(24)25/h2,4-7,12-14H,3,8-11H2,1H3,(H,24,25)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBFDAJNODVUMF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The diazepane group is introduced via nucleophilic substitution:
$$
\text{R-Cl} + \text{HNR}2 \rightarrow \text{R-NR}2
$$
This step requires polar aprotic solvents (e.g., DMF) to stabilize the transition state and promote efficient substitution.

Suzuki Coupling

This palladium-catalyzed cross-coupling reaction forms the C-C bond between the phenyl group and pyrazine derivative:
$$
\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd/Ligand}} \text{Ar-Ar'} + HX
$$
Here, Ar represents the phenyl group, and Ar' represents the pyrazine moiety.

Aldol Condensation/Wittig Reaction

The acrylic acid moiety is introduced through either:

  • Aldol condensation between aldehydes and ketones in basic conditions.
  • Wittig reaction using a phosphonium ylide to form the trans-double bond.

Reaction Conditions and Optimization

Parameter Optimal Conditions
Solvent DMF, DMSO, or THF
Catalyst Palladium-based (e.g., Pd(PPh₃)₄ for Suzuki)
Temperature 80–120°C for coupling reactions
Base NaOH or K₂CO₃ for aldol/Wittig reactions
Reaction Time Typically 12–24 hours depending on step

Analytical Characterization

To confirm successful synthesis at each stage:

Challenges in Synthesis

  • Regioselectivity: Ensuring selective substitution on the pyrazine ring.
  • Double Bond Configuration: Maintaining E-isomer configuration during aldol/Wittig reactions.
  • Yield Optimization: Balancing reaction conditions to maximize product yield while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Inhibitory Potency (IC50 Values)

Compound Name IC50 (nM) Reference
Silmitasertib 11.0
This compound 701.0
(1-{6-[6-(Cyclopentylamino)-1H-Indazol-1-Yl]pyrazin-2-Yl}-1H-Pyrrol-3-Yl)acetic Acid 190.0

Key Findings :

  • Silmitasertib , a clinical-stage CK2α inhibitor, exhibits superior potency (IC50 = 11.0 nM) compared to the target compound (IC50 = 701.0 nM), likely due to its optimized indazole-carboxylic acid scaffold and strong hydrogen-bonding interactions with the kinase ATP-binding pocket .
  • The target compound’s lower potency may stem from steric hindrance from the 4-methyl-1,4-diazepane group or reduced electronic compatibility with CK2α’s active site.
  • The third compound, featuring a cyclopentylamino-indazolyl moiety, shows intermediate activity (IC50 = 190.0 nM), suggesting that nitrogen-rich heterocycles enhance binding affinity compared to diazepane-containing analogs .

Structural and Functional Insights

  • Pyrazine vs. Indazole Cores : Silmitasertib’s indazole core allows for planar interactions with CK2α, whereas the pyrazine ring in the target compound may adopt less favorable binding conformations.
  • Substituent Effects : The 4-methyl-1,4-diazepane group introduces conformational flexibility but may reduce hydrophobic interactions critical for kinase inhibition. In contrast, Silmitasertib’s rigid trifluoromethyl-phenyl group enhances van der Waals contacts .
  • Acidic Moieties : All three compounds contain ionizable groups (carboxylic acid or acetic acid), which are essential for solubility and interactions with polar residues in the kinase active site.

Pharmacokinetic Considerations

While Lipinski’s rule compliance is noted for related pyrazolone derivatives (e.g., (4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one; Molecular Weight = 273.24) , the target compound’s larger molecular weight (estimated >400 Da) and polar surface area may limit membrane permeability.

Biological Activity

The compound (2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid , also known as a pyrazine derivative, has garnered attention for its potential biological activities. This article synthesizes existing literature on its pharmacological properties, particularly focusing on its anticancer effects and other relevant biological activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a prop-2-enoic acid backbone, a pyrazine ring , and a diazepan moiety. The presence of these functional groups is hypothesized to contribute to its biological activity.

Structural Formula

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various in vitro assays. A notable study employed the National Cancer Institute's (NCI) 60 cell line screening protocol to assess its efficacy against multiple cancer types.

Results from NCI Screening

Cell Line TypeMean Growth (%)Growth Inhibition (%)
Leukemia104.6892.48 (RPMI-8226)
CNS104.6892.74 (SF-539)
Ovarian104.6892.90 (K-562)
Prostate104.6892.77 (CCRF-CEM)

The results indicated that the compound exhibited a low level of anticancer activity , with tumor growth ranging from 92.48% to 126.61% across tested lines, suggesting it may not be highly effective as a standalone anticancer agent but could serve as a lead compound for further modification and study .

While specific mechanisms for this compound remain under investigation, it is hypothesized that the pyrazine and diazepan components may interact with cellular pathways involved in cancer cell proliferation and apoptosis. The structural features could facilitate binding to specific proteins or enzymes involved in tumor growth regulation.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Some derivatives of similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar diazepan structures have been associated with reduced inflammatory responses in animal models.

Q & A

Q. What are the standard synthetic routes for constructing the pyrazine-diazepane-phenylpropenoic acid core of this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrazine functionalization : Introduce the 4-methyl-1,4-diazepane moiety via nucleophilic substitution at the pyrazine C6 position using 4-methyl-1,4-diazepane under basic conditions .

Suzuki-Miyaura coupling : Attach the substituted phenyl group to the pyrazine ring using palladium catalysis. For example, coupling 3-borono-phenyl derivatives with halogenated pyrazine intermediates .

Prop-2-enoic acid formation : Employ a Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated carboxylic acid group .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the pyrazine, diazepane, and phenyl rings. For example, coupling constants in ¹H NMR confirm the trans (E) configuration of the propenoic acid group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Methodological Answer: The diazepane-pyrazine scaffold is associated with modulation of:

  • G-protein-coupled receptors (GPCRs) : Serotonin (5-HT) or histamine receptors due to heterocyclic amine motifs .
  • Enzyme inhibition : Kinases (e.g., MAPK) via competitive binding at ATP pockets, inferred from pyrazine-based inhibitors .
    Experimental validation requires:
  • In vitro receptor-binding assays (radioligand displacement).
  • Enzymatic activity screens (e.g., fluorescence-based kinase assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for the diazepane-pyrazine coupling step?

Methodological Answer:

  • Solvent selection : Replace DMF with DMA or NMP to reduce side reactions .
  • Catalyst screening : Test PdCl₂(dppf) or XPhos Pd G3 for improved coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yield by 15–20% .

Case Study :
A 2022 study achieved 85% yield using XPhos Pd G3 in DMA at 100°C under microwave conditions .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line, incubation time).
  • Compound stability : Test degradation via LC-MS under assay conditions (pH, temperature) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes across studies .

Example :
A 2023 reanalysis attributed discrepancies to metabolite interference in cell-based assays, resolved using stable isotope-labeled analogs .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Tools like SwissADME or pkCSM estimate logP (2.5–3.5), bioavailability (50–60%), and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .
  • Metabolite prediction : GLORYx identifies potential oxidative metabolites (e.g., N-demethylation of diazepane) .

Validation :
Compare computational predictions with in vivo rodent PK studies (plasma half-life, Cmax) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.